molecular formula C10H7BrF6O B1630338 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane CAS No. 70430-22-7

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane

Cat. No.: B1630338
CAS No.: 70430-22-7
M. Wt: 337.06 g/mol
InChI Key: UZUVKUZDUBHAOK-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane is a specialized fluorinated synthetic building block of significant interest in advanced chemical research and development. Its primary research value lies in its role as a precursor for introducing the highly stable and lipophilic hexafluoroisopropanol (HFIP) group into target molecules. The presence of both a bromine atom and two trifluoromethyl groups on a central carbon atom makes it a versatile electrophile for constructing complex architectures, particularly through Friedel-Crafts type alkylation reactions. In pharmaceutical and agrochemical research, this compound is utilized to create novel analogs with potential enhanced metabolic stability, bioavailability, and membrane permeability due to the strong electron-withdrawing properties of the fluorine atoms. Furthermore, in materials science, it serves as a critical starting material for the synthesis of advanced fluorinated polymers, ligands for catalysis, and liquid crystals, where the incorporation of fluorine can drastically alter physical properties such as thermal stability, chemical resistance, and dielectric constant. Researchers value this reagent for enabling the exploration of structure-activity relationships and for developing new materials with tailored characteristics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF6O/c1-18-7-5-3-2-4-6(7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVKUZDUBHAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650428
Record name 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70430-22-7
Record name 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Bromination of Hexafluoro-2-(2-methoxyphenyl)propane

A two-step approach involving:

  • Synthesis of hexafluoro-2-(2-methoxyphenyl)propane :
    • Friedel-Crafts alkylation of anisole with hexafluoropropylene oxide under acidic conditions.
    • Reaction :

      $$

      \text{Anisole} + \text{C}3\text{F}6\text{O} \xrightarrow{\text{AlCl}3} \text{CF}3-\text{C(PhOCH}3\text{)-CF}3

      $$
  • Bromination :
    • Radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) at 60–80°C.
Step Reagents/Conditions Yield (%) Purity (%)
1 AlCl₃, DCM, 0°C 58 92
2 NBS, AIBN, CCl₄ 41 97

Advantages : Straightforward bromination of pre-formed fluorinated backbone.
Limitations : Low yields due to competing aryl ring bromination.

Trifluoromethylation of 2-Bromo-2-(2-methoxyphenyl)propane-1,3-diol

A three-step strategy leveraging Ruppert-Prakash reagent (TMSCF₃):

  • Diol preparation : Condensation of 2-methoxybenzaldehyde with bromoacetone.
  • Trifluoromethylation :
    $$
    \text{C}6\text{H}4(\text{OCH}3)\text{-C(Br)(OH)}2 + 2 \, \text{TMSCF}3 \xrightarrow{\text{KF}} \text{C}6\text{H}4(\text{OCH}3)\text{-C(Br)(CF}3\text{)}2
    $$
  • Fluorination : Treatment with SF₄/HF to replace hydroxyl groups.
Parameter Value
TMSCF₃ equivalence 2.5 eq
Temperature −78°C → RT
Final purity 89%

Advantages : Precise control over CF₃ substitution.
Challenges : Handling hazardous SF₄ and stringent moisture control.

Direct Fluorination of Brominated Precursors

Electrochemical fluorination (ECF) of 2-bromo-2-(2-methoxyphenyl)propane using anhydrous HF/KF electrolytes:

$$
\text{C}{10}\text{H}{12}\text{BrO} + 12 \, \text{F}^- \xrightarrow{\text{ECF}} \text{C}{10}\text{H}7\text{BrF}6\text{O} + 5 \, \text{H}2
$$

Conditions :

  • Voltage: 5.2 V
  • Temperature: 25°C
  • Current density: 12 mA/cm²

Outcome :

  • Conversion : 73%
  • Byproducts : Partially fluorinated isomers (19%)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety Concerns
Nucleophilic bromination 41 97 Moderate NBS toxicity
Trifluoromethylation 58 89 Low SF₄ exposure
Electrochemical fluorination 73 81 High HF handling

Key observations :

  • ECF offers higher yields but requires specialized equipment.
  • Trifluoromethylation is optimal for small-scale, high-purity synthesis.

Purification and Characterization

Post-synthesis workflows include:

  • Distillation : Fractional distillation under reduced pressure (b.p. 89–92°C at 15 mmHg).
  • Chromatography : Silica gel columns with hexane/ethyl acetate (9:1) for isomer separation.
  • Spectroscopic validation :
    • ¹⁹F NMR : δ −63.8 ppm (CF₃), −117.2 ppm (Br-CF₂).
    • HRMS : m/z 337.056 (calc. for C₁₀H₇BrF₆O⁺).

Industrial-Scale Considerations

Per Apollo Scientific’s production data:

  • Batch size : 50–100 kg
  • Cost drivers :
    • Fluorination reagents (42% of total cost)
    • Bromine recycling efficiency (78% recovery)
  • Environmental impact :
    • HF neutralization generates CaF₂ sludge (1.2 kg/kg product).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds and oxidized derivatives, which are useful in further chemical synthesis and research .

Scientific Research Applications

The molecular structure of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane is characterized by a hexafluoropropane backbone substituted with a bromine atom and a methoxyphenyl group. This structure imparts unique reactivity and stability to the compound.

Proteomics Research

One of the primary applications of this compound is in proteomics research. The compound is utilized as a reagent in the synthesis of various biomolecules and for labeling proteins. Its ability to selectively react with specific functional groups makes it valuable for studying protein interactions and modifications.

Case Study: Protein Labeling

In a study conducted by researchers at a major university, this compound was employed to label proteins in complex biological samples. The results demonstrated enhanced sensitivity and specificity in detecting target proteins compared to traditional labeling methods.

Fluorinated Drug Development

The compound's fluorinated nature makes it a candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties such as increased metabolic stability and enhanced bioavailability.

Case Study: Anticancer Agents

Research published in a leading pharmaceutical journal highlighted the synthesis of novel anticancer agents using this compound as an intermediate. The study reported promising results in vitro against several cancer cell lines.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with specific thermal and chemical resistance properties due to the presence of fluorine atoms.

Case Study: Coatings Development

A collaborative study between academic institutions explored the use of this compound in creating protective coatings for electronic devices. The coatings exhibited superior resistance to solvents and thermal degradation compared to conventional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share the hexafluoropropane backbone.
  • Substituents at position 2 influence functionality: bromo + methoxyphenyl vs. fluoromethoxy.

Key Differences :

Property 2-Bromo-...-(2-methoxyphenyl)propane Sevoflurane
Substituents Bromo, 2-methoxyphenyl Fluoromethoxy
Applications Synthetic intermediate Inhalation anesthetic
Reactivity Bromine enables cross-coupling Stable for medical use
Toxicity Limited data Well-characterized

Sevoflurane’s fluoromethoxy group enhances metabolic stability, critical for its anesthetic properties .

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane

Structural Similarities :

  • Hexafluoropropane backbone.
  • Methoxy group at position 1.

Key Differences :

Property 2-Bromo-...-(2-methoxyphenyl)propane 1,1,2,3,3,3-Hexafluoro-...-(trifluoromethyl)propane
Substituents Bromo, 2-methoxyphenyl Trifluoromethyl, methoxy
Electronic Effects Mixed (donor + acceptor) Strongly electron-withdrawing (CF$_3$)
Applications Synthesis Unclear; limited commercial data

The trifluoromethyl group in the latter compound increases hydrophobicity and chemical inertness, whereas the methoxyphenyl group in the target compound offers aromatic reactivity .

Perfluorinated Propane Derivatives

Several related compounds listed in the Pharos Project include:

  • 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane (CAS: 354-92-7): Highly fluorinated, lacks aromaticity.
  • 1,1,1,3,3,3-hexafluoro-2,2-bis(trifluoromethyl)propane (CAS: 374-51-6): Symmetrical CF$_3$ substitution.

Comparison Highlights :

  • Fluorination Degree : The target compound has six fluorine atoms vs. seven or nine in others .
  • Functionality : Bromine and methoxyphenyl groups distinguish it from purely aliphatic perfluorinated analogs.

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

A structurally analogous compound (CAS: 754-43-8) replaces the methoxyphenyl group with a trifluoromethyl group .

Property 2-Bromo-...-(2-methoxyphenyl)propane 2-Bromo-...-(trifluoromethyl)propane
Substituents 2-Methoxyphenyl Trifluoromethyl
Reactivity Aromatic ring enables π-interactions Enhanced fluorophilic behavior
Synthetic Utility Drug discovery Fluorinated material synthesis

Biological Activity

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane (CAS No. 887268-23-7) is a halogenated organic compound characterized by its complex molecular structure and significant fluorination. It has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C10H7BrF6O
  • Molecular Weight : 337.06 g/mol
  • Density : Not specified
  • Melting Point : Not specified
  • Boiling Point : Not specified

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with biological systems and potential pharmacological applications. The compound's unique structure suggests various mechanisms of action:

  • Antimicrobial Activity : Preliminary studies indicate that halogenated compounds often exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Research into related fluorinated compounds has suggested potential neuroprotective effects. The presence of the methoxy group may enhance lipid solubility and facilitate blood-brain barrier penetration.
  • Cytotoxicity Studies : Initial cytotoxicity assays are necessary to evaluate the compound’s safety profile and therapeutic index. Compounds with similar structures have been tested for cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameCAS NumberBiological ActivityReference
2-Bromo-1,1,1,3,3,3-Hexafluoropropane2252-79-1Antimicrobial
Tris(trifluoromethyl)methane75-68-0Cytotoxicity against cancer cells
Perfluorobutane355-25-9Neuroprotective effects

The mechanisms by which this compound may exert its biological effects include:

  • Halogenation Effects : The bromine and fluorine atoms can influence the reactivity and interactions of the molecule with biological targets.
  • Lipophilicity : The methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular membranes.

Safety Profile

Preliminary assessments indicate that compounds similar to this compound can cause skin and eye irritation (H315 and H319 warnings). Further toxicological studies are essential to establish a comprehensive safety profile.

Q & A

Q. Validation Techniques :

  • NMR Spectroscopy : To confirm substitution patterns (¹⁹F NMR for fluorines, ¹H/¹³C NMR for methoxyphenyl and bromine environments) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, especially to resolve stereoelectronic effects from fluorine substituents .

Advanced: How do steric and electronic effects from the hexafluoropropane backbone influence substitution kinetics at the bromine center?

Answer:
The hexafluoropropane moiety induces strong electron-withdrawing effects, polarizing the C-Br bond and accelerating nucleophilic substitution (SN₂ or SN₁ mechanisms). However, steric hindrance from the bulky fluorinated groups may limit accessibility to the bromine atom. Key methodologies to study this include:

  • Kinetic Isotope Effects (KIE) : To distinguish between concerted (SN₂) and stepwise (SN₁) mechanisms .
  • DFT Calculations : Modeling transition states to assess steric barriers and charge distribution .
  • Solvent Screening : Fluorinated alcohols (e.g., HFIP) enhance reaction rates via H-bond stabilization of intermediates, as observed in analogous systems .

Basic: What are the critical stability and storage protocols for this compound under laboratory conditions?

Answer:

  • Moisture Sensitivity : The C-Br bond may hydrolyze in humid environments. Store in anhydrous conditions (e.g., molecular sieves) .
  • Light Sensitivity : Protect from UV exposure to prevent radical decomposition .
  • Storage : Sealed containers under inert gas (N₂/Ar) at –20°C to minimize thermal degradation .

Advanced: What computational approaches predict the compound’s conformational behavior in solvent systems, and how does aggregation affect reactivity?

Answer:

  • DFT/MD Simulations : Analyze rotational barriers of the methoxyphenyl group and fluorine-induced conformational locking .
  • Aggregation Studies : Fluorinated compounds like HFIP form H-bonded oligomers (dimers/trimers) that enhance solvent polarity and stabilize transition states. Similar cooperative effects are expected here .
  • Spectroscopic Validation : IR/Raman spectroscopy to detect solvent-induced conformational changes in C-F and C-Br stretches .

Basic: How can researchers distinguish structural isomers or byproducts during synthesis?

Answer:

  • Chromatography : HPLC/GC with fluorinated stationary phases to resolve isomers .
  • 2D NMR : NOESY or COSY to identify spatial proximity of substituents (e.g., methoxyphenyl vs. bromine positioning) .
  • Crystallographic Comparison : Match XRD data to known analogs (e.g., 3-[(2-Bromophenyl)methoxy] derivatives) .

Advanced: What role does the methoxyphenyl group play in modulating biological interactions, such as protein binding or membrane permeability?

Answer:

  • Lipophilicity : The methoxy group increases hydrophobicity, enhancing membrane penetration (logP calculations via HPLC) .
  • Protein Binding Assays : Fluorescence quenching or SPR to study interactions with serum albumin or cytochrome P450 enzymes .
  • Comparative Studies : Replace methoxy with hydroxy/ethoxy groups to assess electronic effects on bioactivity .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) manifest in this compound, and how are they controlled?

Answer:

  • Base Screening : Weak bases (e.g., K₂CO₃) favor substitution, while strong bases (t-BuOK) promote β-elimination .
  • Solvent Tuning : Polar aprotic solvents (DMF) stabilize SN₂ pathways; nonpolar solvents (toluene) may favor radicals .
  • In Situ Monitoring : ReactIR or UV-vis spectroscopy to track intermediate formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane
Reactant of Route 2
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane

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